molecular formula C10H19ClO B13644605 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane

Cat. No.: B13644605
M. Wt: 190.71 g/mol
InChI Key: LGTPTIYRQHNRSC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane is a cyclopentane derivative featuring two distinct substituents: a chloromethyl group and a 3-methoxypropyl group. This combination suggests applications in pharmaceutical intermediates or materials science, though further studies are required to confirm its specific uses .

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methoxypropyl)cyclopentane

InChI

InChI=1S/C10H19ClO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9H2,1H3

InChI Key

LGTPTIYRQHNRSC-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCCC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with chloromethyl and 3-methoxypropyl groups under specific conditions.

    Alkylation Reaction: Cyclopentane can be reacted with chloromethyl chloride and 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Could be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the chloromethyl and 3-methoxypropyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

a) 1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane (CAS 1478185-95-3)
  • Structure : Replaces the 3-methoxypropyl group with a 2-methylpropyl (isobutyl) group.
  • Molecular Formula : C₁₀H₁₉Cl (MW: 174.71 g/mol).
  • Key Differences : The absence of a methoxy group reduces polarity and hydrogen-bonding capability, likely decreasing solubility in aqueous systems. The compound was discontinued by Biosynth, possibly due to challenges in synthesis or stability .
b) 1-Chloro-1-methylcyclopentane (CAS 6196-85-6)
  • Structure : Simplifies the substituents to a single methyl and chlorine atom.
  • Molecular Formula : C₆H₁₁Cl (MW: 118.60 g/mol).
  • Key Differences : The lack of a methoxypropyl group limits its utility in reactions requiring polar interactions. It is marketed as a pale yellow liquid (95% purity) for research in organic synthesis and materials science .
c) Chlorinated Cyclopropane Derivatives

Compounds such as 1,1,2,2-tetrachloro-1,1'-bi(cyclopropane) () share halogen-rich features but lack cyclopentane rings. Their higher halogen content increases density and boiling points, making them more volatile or reactive compared to methoxy-substituted analogs .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopentane* C₁₀H₁₉ClO ~190.7 (estimated) Chloromethyl, 3-methoxypropyl Likely liquid
1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane C₁₀H₁₉Cl 174.71 Chloromethyl, 2-methylpropyl Discontinued
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Chlorine, methyl Pale yellow liquid

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

  • Environmental Considerations : Chlorinated cyclopentanes (e.g., EPA-listed 1,1,2,2-tetrachloro-1,1'-bi(cyclopropane)) are scrutinized for environmental persistence and toxicity . The target compound’s methoxy group may mitigate these concerns by enhancing biodegradability.
  • Pharmaceutical Potential: Methoxypropyl groups are featured in bioactive molecules (e.g., 5-HT4 receptor ligands in ), suggesting the target compound could serve as a scaffold for neuroactive drugs.
  • Synthetic Challenges : The steric hindrance from the cyclopentane ring and bulky substituents may complicate synthesis, necessitating advanced catalytic methods.

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